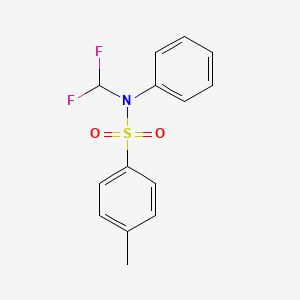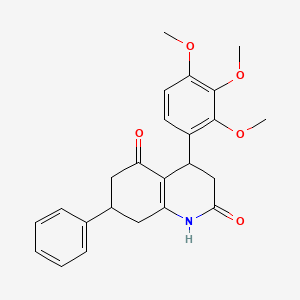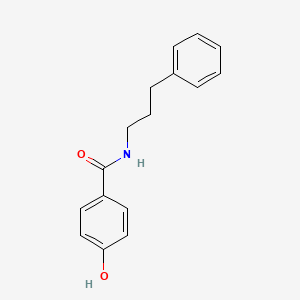
N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide is a chemical compound with potential applications in various fields due to its unique structural and chemical characteristics.
Synthesis Analysis
Synthesis of similar benzenesulfonamides typically involves the treatment of a sulfonyl chloride with a primary amine, followed by benzylation or other modifications to achieve the desired sulfonamide derivatives. For instance, N-benzyl-4-methylbenzenesulfonamides were synthesized through a two-step process involving treatment with 4-methylbenzenesulfonyl chloride (Brock A. Stenfors & F. Ngassa, 2020).
Molecular Structure Analysis
Molecular structure characterization of similar compounds often involves spectroscopic techniques like FTIR, NMR, and single-crystal X-ray diffraction. For example, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide was obtained using these methods, revealing an orthorhombic space group (Brock A. Stenfors & F. Ngassa, 2020).
Chemical Reactions and Properties
Benzenesulfonamides undergo various chemical reactions, forming different derivatives and exhibiting diverse properties. They can form dimers through hydrogen bonding and π-π stacking interactions, as seen in the study of N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide (M. Karakaya et al., 2015).
Physical Properties Analysis
The physical properties of benzenesulfonamides depend on their molecular structure. Factors like crystal packing, hydrogen bonding, and molecular interactions significantly influence their physical characteristics, as shown in the crystallographic study of similar compounds (P. A. Suchetan et al., 2015).
科学的研究の応用
Novel Synthesis Approaches
A key area of application is in the synthesis of pharmaceutical intermediates. For example, N-Cyano-N-phenyl-p-methylbenzenesulfonamide has been employed as an electrophilic cyanation reagent for the creation of various benzonitriles from aryl bromides. This process is efficient for electronically diverse and sterically demanding aryl bromides, achieving good to excellent yields and demonstrating the versatility of sulfonamide compounds in facilitating chemoselective reactions (Anbarasan, Neumann, & Beller, 2011).
Structural and Computational Studies
The structural characterization and computational studies of sulfonamide derivatives provide insights into their potential applications. For instance, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide has been characterized using SCXRD studies and spectroscopic tools, revealing details about the type and nature of intermolecular interactions within the crystal state. Computational studies have further elucidated the electronic properties and reactivity descriptors of these compounds, paving the way for their application in designing more efficient pharmaceuticals and materials (Murthy et al., 2018).
Catalysis and Organic Reactions
Sulfonamide compounds are integral to catalysis, significantly impacting organic synthesis. For instance, rhodium-catalyzed cyanation of C(sp(2))-H bond of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide showcases the role of these compounds in enabling efficient and selective organic transformations. Such methodologies have broad applications, including the synthesis of acrylonitriles in good to excellent yields, demonstrating the compound's utility in facilitating novel synthetic routes (Chaitanya & Anbarasan, 2015).
Antimicrobial Activities
Research into the antimicrobial properties of sulfonamide derivatives has identified several compounds with potent antibacterial and antifungal activities. This opens up potential applications in developing new antimicrobial agents. The structural characterization and investigation of these compounds, including their synthesis and spectroscopic analysis, have contributed to understanding their mechanisms of action and potential therapeutic uses (Eren, Özdemir. Koçak, & Özdemir, 2018).
Safety and Hazards
将来の方向性
Looking towards the future, we anticipate a sustained increase in innovative new methods for characterizing protein–ligand interactions via both ligand-observed and protein-observed 19 F NMR . The repertoire of experiments continues to increase due to the availability of high sensitivity 19 F NMR cryoprobes .
特性
IUPAC Name |
N-(difluoromethyl)-4-methyl-N-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2NO2S/c1-11-7-9-13(10-8-11)20(18,19)17(14(15)16)12-5-3-2-4-6-12/h2-10,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTPIMZDUCYVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6946505 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-fluoro-2-methyl-4-(4-methyl-1-piperazinyl)phenyl]ethanone](/img/structure/B5589220.png)


![(3R*,4S*)-N-(2,4-difluorophenyl)-3-isopropyl-4-[(methylsulfonyl)amino]-1-pyrrolidinecarboxamide](/img/structure/B5589234.png)
![1-tert-butyl-5-oxo-N-[3-(4-pyridinyl)propyl]-3-pyrrolidinecarboxamide](/img/structure/B5589241.png)
![5-[4-(1-pyrrolidinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B5589247.png)
![2-[4-(1-methyl-1-phenylethyl)phenoxy]-N-4H-1,2,4-triazol-3-ylacetamide](/img/structure/B5589254.png)
![2-(4-bromophenyl)-5-(methoxymethyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5589257.png)
![6-[(methyl{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5589259.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5589291.png)

![4-{[(5-bromo-2-thienyl)methylene]amino}-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5589303.png)
![2-[(4-methylphenyl)thio]-N-5-quinolinylacetamide](/img/structure/B5589310.png)
